molecular formula C15H13N3O2 B243960 N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No. B243960
M. Wt: 267.28 g/mol
InChI Key: OCRBWVWZTZSAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide, also known as XPhos, is a popular ligand used in transition metal catalysis. It was first synthesized in 2008 by Gary A. Molander and his team at the University of Pennsylvania. Since then, XPhos has become a widely used ligand in organic synthesis due to its exceptional reactivity and selectivity.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves the coordination of the ligand to the transition metal catalyst, which enhances the reactivity and selectivity of the reaction. The electron-rich oxazole and pyridine rings in N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide facilitate the transfer of electrons to the metal center, leading to the formation of highly reactive intermediates.
Biochemical and Physiological Effects:
N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe and reliable choice for organic synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide in lab experiments include its high reactivity and selectivity, which allows for the preparation of complex molecules with ease. It is also readily available and cost-effective. However, the limitations of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide include its sensitivity to air and moisture, which can lead to degradation and reduced reactivity.

Future Directions

There are several future directions for N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide research, including the development of new ligands with improved reactivity and selectivity. Additionally, there is a need to explore the potential of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide in new areas of organic synthesis such as C-H activation and asymmetric catalysis. Finally, the use of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide in industrial-scale synthesis and green chemistry applications is an area of growing interest.

Synthesis Methods

The synthesis of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves a three-step process starting with the reaction of 2-bromoaniline with 2-methyl-4-nitrophenylboronic acid to produce the corresponding arylboronic acid. This is followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. Finally, the amine is acetylated using acetic anhydride to give the desired N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide product.

Scientific Research Applications

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has been extensively used in organic synthesis for the preparation of a wide range of compounds including pharmaceuticals, agrochemicals, and materials. It has been shown to be an effective ligand in various transition metal-catalyzed reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck coupling.

properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H13N3O2/c1-9-8-11(5-6-12(9)17-10(2)19)15-18-14-13(20-15)4-3-7-16-14/h3-8H,1-2H3,(H,17,19)

InChI Key

OCRBWVWZTZSAQO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.